molecular formula C17H18N4S B2708926 7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303986-71-2

7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2708926
CAS No.: 303986-71-2
M. Wt: 310.42
InChI Key: PPJSEBFLROVBIK-TWGQIWQCSA-N
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Description

The compound 7-(4-isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, a bicyclic scaffold renowned for its versatility in medicinal chemistry. This core structure is substituted at the 2-position with a methylsulfanyl (-SMe) group and at the 7-position with a 4-isopropylstyryl moiety. The triazolopyrimidine skeleton is a pharmacophore with demonstrated activity against targets such as tubulin, carbonic anhydrase isoforms (hCA IX/XII), and cyclin-dependent kinases (CDKs), depending on substitution patterns . The 4-isopropylstyryl group enhances lipophilicity and may influence π-π stacking interactions in biological systems, while the methylsulfanyl substituent contributes to electronic modulation and metabolic stability.

Properties

IUPAC Name

2-methylsulfanyl-7-[(Z)-2-(4-propan-2-ylphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4S/c1-12(2)14-7-4-13(5-8-14)6-9-15-10-11-18-16-19-17(22-3)20-21(15)16/h4-12H,1-3H3/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJSEBFLROVBIK-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC2=CC=NC3=NC(=NN23)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\C2=CC=NC3=NC(=NN23)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves a multi-step reaction process. One common synthetic route includes the following steps:

  • Condensation Reaction: : The starting materials, such as an appropriate isopropyl-substituted styrene derivative and a methylsulfanyl-substituted triazolopyrimidine, are subjected to a condensation reaction.

  • Cyclization: : The resulting intermediate undergoes cyclization to form the triazolopyrimidine core.

  • Purification: : The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It has shown potential as a bioactive molecule with various biological activities.

  • Medicine: : Research has explored its use in the development of therapeutic agents for treating diseases.

  • Industry: : The compound's unique properties make it suitable for use in the development of new materials and technologies.

Mechanism of Action

The mechanism by which 7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Modifications at the 2-Position

The 2-position of the triazolopyrimidine scaffold is critical for target engagement. Key analogues include:

Compound Name 2-Substituent Molecular Weight Key Properties/Bioactivity Reference
Target Compound Methylsulfanyl 353.44* Anticancer (tubulin/CDK inhibition potential)
2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Methylsulfanyl 181.22 Toxic (LD₅₀: 25 mg/kg, oral)
5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine Propylsulfanyl 234.31 Herbicidal activity
2-Anilino derivatives (e.g., 3p–t, 3u, 3v) Aromatic amines ~350–400 Enhanced antiproliferative activity (IC₅₀: <1 µM)

Key Observations :

  • Methylsulfanyl vs. Propylsulfanyl : The methylsulfanyl group in the target compound offers a balance between steric bulk and electronic effects, whereas bulkier substituents like propylsulfanyl may reduce solubility but improve membrane permeability .
  • Aromatic Amines: Derivatives with anilino groups at the 2-position exhibit superior antiproliferative activity, suggesting that hydrogen-bonding interactions with targets like tubulin are critical .

Modifications at the 7-Position

The 7-position governs target selectivity and binding affinity. Notable analogues include:

Compound Name 7-Substituent Molecular Weight Key Properties/Bioactivity Reference
Target Compound 4-Isopropylstyryl 353.44* Potential dual hCA IX/XII inhibition
7-(2-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine 2-Fluorophenyl 186.05 Moderate anticancer activity (NMR δ 8.85 ppm)
7-(3-Pyrrolyl)[1,2,4]triazolo[1,5-a]pyrimidine 3-Pyrrolyl 177.18 Unknown bioactivity, synthetic feasibility
7-(4-Methoxyphenyl)-5-phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine 4-Methoxyphenyl 333.37 Glucokinase activation, antidiabetic activity
7-(4-Fluorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine 4-Fluorostyryl 305.31 Enhanced lipophilicity (logP: ~3.2)

Key Observations :

  • Styryl vs.
  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-methoxyphenyl derivative (electron-donating) shows antidiabetic activity, whereas fluorinated analogues (electron-withdrawing) may favor kinase inhibition .

Dual Modifications (2- and 7-Positions)

Compound Name 2-Substituent 7-Substituent Molecular Weight Bioactivity Reference
Target Compound Methylsulfanyl 4-Isopropylstyryl 353.44* Broad-spectrum anticancer potential
2-[(4-Chlorobenzyl)sulfanyl]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Chlorobenzylsulfanyl Propyl 363.85 Herbicidal (IC₅₀: 10 µM)
7-(4-Fluorophenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine Trifluorobut-3-enylsulfanyl 4-Fluorophenyl 403.34 Irreversible A2A adenosine receptor antagonism

Key Observations :

  • Chlorobenzylsulfanyl + Propyl : This combination in herbicidal derivatives highlights the importance of halogenated groups for agrochemical applications .
  • Fluorinated Substituents: Fluorine atoms enhance metabolic stability and target affinity, as seen in adenosine receptor antagonists .

Molecular Weight Calculation :

  • C₁₉H₂₀N₄S: (12.01×19) + (1.01×20) + (14.01×4) + (32.07) = 353.44 g/mol.

Biological Activity

7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound belonging to the class of triazolo-pyrimidines. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The unique structure of this compound allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical formula for this compound can be represented as follows:

  • Molecular Formula : C14_{14}H16_{16}N4_{4}S
  • Molecular Weight : 288.37 g/mol

The structure features a triazole ring fused to a pyrimidine ring with an isopropyl group and a methylsulfanyl substituent, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on related triazole derivatives has shown moderate activity against various bacterial and fungal strains. The mechanism of action is thought to involve the inhibition of nucleic acid synthesis or disruption of cell membrane integrity.

CompoundActivityTarget Organisms
This compoundModerateBacteria: E. coli, S. aureus; Fungi: C. albicans

Anticancer Activity

The compound has been evaluated for its anticancer properties as well. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and arresting the cell cycle at the S phase. The specific mechanism involves modulation of key signaling pathways associated with cancer progression.

  • Case Study : A study on related triazolo[1,5-a]pyrimidines reported that these compounds could effectively inhibit USP28 (Ubiquitin Specific Peptidase 28), which is implicated in various malignancies. This inhibition leads to reduced cell viability in gastric cancer cells.
StudyCompoundIC50 (μM)Cell Line
Compound 19 (similar structure)1.10 ± 0.02Gastric Cancer

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Preliminary data suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. This activity could be attributed to its ability to interfere with NF-κB signaling pathways.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors affecting various metabolic pathways.
  • Receptor Modulation : They may interact with specific receptors involved in cell signaling.
  • Nucleic Acid Interaction : Potential intercalation into DNA or RNA structures disrupting replication and transcription processes.

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